2-Amino-5-chlorobenzoyl chloride

Übersicht

Beschreibung

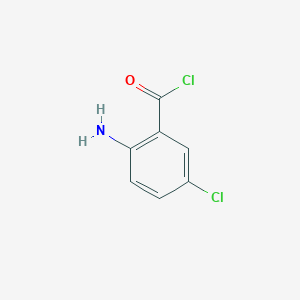

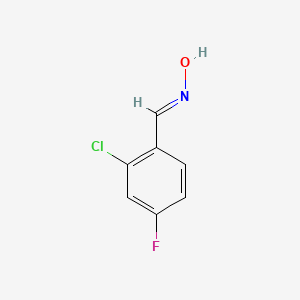

2-Amino-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is categorized under Carbonyl Chlorides . It is also known as Benzophenone, 2-amino-5-chloro- .

Synthesis Analysis

The synthesis of this compound involves the reduction of isoxazole through iron powder . The synthesis technology comprises several steps including weighing raw materials, feeding toluene, hydrochloric acid, isoxazole and iron powder into a reaction kettle, heating to reflux, holding the temperature, sampling and testing until qualification is achieved .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H5Cl2NO . The molecular weight of this compound is 190.029 .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

Synthesis of N-Acyl Selenophosphoramides

2-Amino-5-chlorobenzoyl chloride reacts with acyl chlorides yielding N-acyl selenophosphoramides. These compounds do not isomerize to selenocarbonyl imides, indicating specific structural stability and potential applications in organic synthesis (Cholewiński et al., 2009).

Formation of Complex Benzamides

Reactions involving this compound and other components, like naphthoquinone, can lead to the formation of complex benzamides, which are useful for studying molecular interactions and electronic repulsions (Akinboye et al., 2008).

Development of Fluorescent Sensors

- Fluorescent Compound Synthesis: The compound plays a role in the synthesis of fluorescent sensors, which are crucial in detecting metallic ions like antimony and thallium. This is significant in environmental monitoring and biological assays (Qureshi et al., 2019).

Fabric Dyeing Applications

- Dye Synthesis: this compound is involved in synthesizing azo dyes, particularly for dyeing polyester fabrics. This illustrates its utility in textile industry applications (Metwally et al., 2004).

Pharmaceutical Research

Antiviral Compound Synthesis

In pharmaceutical research, it is used to synthesize sulfonamide derivatives with potential antiviral properties. Such applications are crucial in developing new therapeutic agents (Chen et al., 2010).

Allosteric Enhancer Synthesis

The compound is central in creating allosteric enhancers for A1 adenosine receptors, highlighting its importance in medicinal chemistry and receptor-targeted drug design (Romagnoli et al., 2012).

Analytical Chemistry

- Impurity Detection in Pharmaceuticals: It serves a role in the spectrofluorimetric determination of impurities in pharmaceutical compounds, emphasizing its utility in quality control and safety assurance in the pharmaceutical industry (Szekelhidi et al., 1989).

Safety and Hazards

Zukünftige Richtungen

Benzamidoxime derivatives, which include compounds like 2-Amino-5-chlorobenzoyl chloride, have been reported to have potent anti-microbial and anti-tumor activity . This suggests that these compounds could have a potent effect on mammalian tumor cells and could be used in the development of new classes of anticancer drugs .

Wirkmechanismus

Target of Action

Benzamidoxime derivatives, which include 2-amino-5-chlorobenzoyl chloride, have been reported to have potent anti-microbial and anti-tumor activity .

Mode of Action

It’s known that benzamidoxime derivatives can cause a transient cell-cycle delay at a low dose and cell death at a high dose .

Biochemical Pathways

It’s known that benzamidoxime derivatives have an antitumor activity , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

All amidoxime derivatives, including this compound, have been found to inhibit cell viability dose-dependently. They tend to damage certain cells to a greater extent compared to others. For instance, they caused more damage to HL-60RG cells compared to Jurkat cells .

Biochemische Analyse

Biochemical Properties

It is known that it can react with other compounds to form new substances

Cellular Effects

Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-amino-5-chlorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTIROGMGGAMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043629.png)

![6-[3-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043636.png)

![p-Toluenesulfonic acid 2-[2-[2-(propargyloxy)ethoxy]ethoxy]ethyl ester](/img/structure/B3043637.png)

![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)